Hexachlorodisilane - 13465-77-5

Hexachlorodisilane

Catalog Number: EVT-298094
CAS Number: 13465-77-5
Molecular Formula: Cl6Si2
Molecular Weight: 268.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hexachlorodisilane (Si2Cl6) is a colorless liquid at room temperature with a pungent odor. [] It is a member of the chlorosilane family, compounds containing silicon-silicon bonds with chlorine substituents. [, , ] Hexachlorodisilane serves as a valuable precursor in various scientific research applications, including the synthesis of other silicon-containing compounds, deposition of silicon-based thin films, and exploration of fundamental chemical reactions. [, , , , , , , , ]

Synthesis Analysis
  • Oxidative Cleavage of Chlorinated Polysilanes: This method involves reacting chlorinated polysilanes (SiClx, where x = 0.2-0.8) with chlorine gas, yielding hexachlorodisilane selectively and with high yield. []
  • Reaction of Silicon with Silicon Tetrachloride: This process, often used in treating residual liquid and slag slurry from polysilicon production, involves adding a catalyst to facilitate the reaction between silicon and silicon tetrachloride, resulting in the production of hexachlorodisilane. []
  • Recovery from Process Gas Streams: Hexachlorodisilane can be recovered from mixtures of chlorosilanes present in process gas streams generated during the thermal reaction of hydrogen with monosilanes. This separation process ensures high yields of hexachlorodisilane. []
  • Reaction of Higher Polychlorosilanes in a Gas Discharge: Reacting hexachlorodisilane with higher polychlorosilanes, particularly octachlorotrisilane or mixtures containing higher molecular weight polychlorosilanes, in a gas discharge leads to the formation and isolation of hexachlorodisilane. []
  • Disproportionation of Hexachlorodisilane: A recent method utilizes chloride-induced disproportionation of hexachlorodisilane in the presence of n-Bu4NCl and n-Bu3N to synthesize []silafullerane, a novel silicon fulleroid with a dodecahedral core containing an endohedral chloride ion. []
Molecular Structure Analysis
  • Fluorination: Reacting hexachlorodisilane with potassium fluoride in boiling acetonitrile produces hexafluorodisilane with a yield of approximately 45%. []
  • Reaction with Sulfur Trioxide: Heating hexachlorodisilane with sulfur trioxide to 400°C for 12 hours yields silicon tetrafluoride, silica, sulfur dioxide, and hexachlorodisiloxane. []
  • Trichlorsilylation Reactions: Hexachlorodisilane acts as a trichlorosilylating agent, replacing other groups with a trichlorosilyl group. This reaction is observed with various substrates, including alkyl(diorganylamino)chlorophosphanes, [] dialkylchlorophosphanes, [] tetraalkyldiphosphanes, [] and sulfur diimides. []
  • Reductions: Hexachlorodisilane exhibits reducing properties in reactions with phosphine oxides and sulfides, converting them to the corresponding phosphines with distinct stereoselectivities. This process is believed to involve donor-stabilized SiCl2 as a reactive intermediate. []
  • Formation of Tetraarylethylenes: Reacting hexachlorodisilane with diarylmethanones leads to the formation of tetraarylethylenes. This reaction, termed the "Sila-McMurry" reaction, requires temperatures around 160°C and reaction times of 60-72 hours. []
  • Hydrolysis: Hydrolyzing hexachlorodisilane produces shock-sensitive deposits. [, ] The Si-Si bond remains intact during hydrolysis and can be cleaved by shock, initiating intramolecular oxidation of silanol groups and forming a networked Si-O-Si structure with the release of hydrogen gas. []
Mechanism of Action
  • Trichlorsilylation: Hexachlorodisilane often acts as a source of SiCl3 radicals. These radicals can abstract a chlorine atom from the substrate, facilitating the replacement of the original substituent with a trichlorosilyl group. [, ]
  • Reduction: In reactions with phosphine oxides and sulfides, hexachlorodisilane likely generates a donor-stabilized SiCl2 species, which then acts as the reducing agent. []
  • Sila-McMurry Reaction: The mechanism is believed to involve initial formation of a low-valent [SiCl2] species, analogous to the [TiCl2] intermediate in the McMurry reaction. This species then facilitates the coupling of diarylmethanones through benzopinacolone intermediates. []
Physical and Chemical Properties Analysis

Hexachlorodisilane exhibits a melting point of 2.5°C and a boiling point of 145°C. [] It is a dense liquid with a specific gravity of 1.58. [] Hexachlorodisilane is soluble in organic solvents such as benzene, ether, and chloroform. [] It is sensitive to moisture and readily hydrolyzes in air, producing hydrogen chloride and siloxanes. [, ]

Applications
  • Recovery of Valuable Product: Hexachlorodisilane present in chlorosilane residue from polysilicon production can be recovered and purified to a high degree, reaching 99.8 wt% purity. This recovered hexachlorodisilane can then be used as a valuable product for various applications. []
  • Synthesis of Other Silicon-Containing Compounds: Hexachlorodisilane is a useful precursor for synthesizing various silicon-containing compounds, including hexafluorodisilane, [] organometallic silanes, [] disilanes, [] and silicon fulleroids. []
  • Chemical Vapor Deposition (CVD) of Silicon-Based Thin Films: Hexachlorodisilane serves as a source of silicon for depositing silicon-based thin films, such as silicon nitride and silicon dioxide. [, , , , , ] Compared to silane and dichlorosilane, hexachlorodisilane offers higher deposition rates and enables low-temperature deposition. [, , ] The deposited silicon nitride films exhibit low dielectric constants, making them suitable for use in microelectronic devices. []
  • Remote Plasma CVD Technology: Hexachlorodisilane can be employed as a precursor in remote plasma CVD to deposit silicon nitride films at temperatures below 300°C, enabling low thermal budget fabrication processes. []
  • Sensor for Fluoride Detection: Silicon(IV) corroles derived from hexachlorodisilane exhibit strong color changes upon interaction with fluoride ions, indicating potential applications as sensors for fluoride detection. []
  • Compound Description: Silicon tetrachloride is a colorless, volatile liquid used as a precursor for producing high-purity silicon and silica. []
  • Relevance: Silicon tetrachloride is a major byproduct and decomposition product of hexachlorodisilane in various reactions and processes. Studies demonstrate that hexachlorodisilane decomposes into silicon tetrachloride and dichlorosilylene (SiCl2) at elevated temperatures, impacting the gas-phase chemistry during processes like chemical vapor deposition (CVD). [] Additionally, silicon tetrachloride is a starting material in the production of hexachlorodisilane. []
  • Compound Description: Dichlorosilylene is a reactive intermediate species often generated from the decomposition of chlorosilanes like hexachlorodisilane. []
  • Relevance: It plays a crucial role in the gas-phase chemistry during CVD processes using hexachlorodisilane as a precursor. Hexachlorodisilane's decomposition to dichlorosilylene and silicon tetrachloride is crucial for silicon nitride film formation. []
  • Compound Description: Trichlorosilane is a valuable compound in silicon-based material production. []
  • Relevance: Hexachlorodisilane is a byproduct in the production process of trichlorosilane from silicon tetrachloride and hydrogen. Recovery of hexachlorodisilane from this process is important for improving the overall efficiency and economic viability of trichlorosilane production. []
  • Compound Description: Chlorinated polysilanes are silicon compounds with varying chain lengths (n), where silicon atoms are bonded to chlorine atoms. [, , ]
  • Relevance: These compounds are essential in hexachlorodisilane production. Controlled chlorination and cleavage of chlorinated polysilanes can yield hexachlorodisilane with high selectivity. The length of the polysilane chain and reaction conditions significantly influence the yield and purity of hexachlorodisilane. [, , ]
  • Compound Description: Octachlorotrisilane belongs to the chlorinated polysilane family. []
  • Relevance: Similar to other chlorinated polysilanes, octachlorotrisilane can be used as a starting material for preparing hexachlorodisilane. Subjecting octachlorotrisilane to gas discharge leads to its cleavage, resulting in the formation of hexachlorodisilane. This method offers an alternative route to synthesize hexachlorodisilane. []
  • Compound Description: Hexafluorodisilane is the fluorine analog of hexachlorodisilane. []
  • Relevance: Comparing its reactivity with sulfur trioxide to that of hexachlorodisilane helps understand the chemical behavior of silicon-silicon bonds in different halogenated disilanes. []
  • Compound Description: Hexabromodisilane is the bromine analog of hexachlorodisilane. []
  • Relevance: Like hexafluorodisilane, its reactivity with sulfur trioxide provides insights into the reactivity trends of halogenated disilanes. []
  • Compound Description: Hexachlorodisilazane is a silicon-nitrogen compound featuring a Si-N-Si linkage. []
  • Relevance: Studying its vibrational spectra, particularly the Si-Cl stretching frequencies, aids in understanding the vibrational characteristics and bonding properties of hexachlorodisilane. []
  • Compound Description: Trifluorotrichlorodisiloxane is a siloxane compound containing both fluorine and chlorine atoms attached to silicon. []
  • Relevance: Its vibrational spectra are studied alongside those of hexachlorodisilane to analyze and assign the vibrational modes of hexachlorodisilane, ultimately aiding in a deeper understanding of its structural properties. []
  • Compound Description: Diisopropyl(trichlorosilyl)phosphane is an organophosphorus compound containing a Si-P bond. []
  • Relevance: This compound is synthesized through the reaction of chlorodiisopropylphosphane with hexachlorodisilane, showcasing the latter's ability to participate in silicon-phosphorus bond formation reactions. []

Properties

CAS Number

13465-77-5

Product Name

Hexachlorodisilane

IUPAC Name

trichloro(trichlorosilyl)silane

Molecular Formula

Cl6Si2

Molecular Weight

268.9 g/mol

InChI

InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6

InChI Key

LXEXBJXDGVGRAR-UHFFFAOYSA-N

SMILES

[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl

Canonical SMILES

[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl

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